C.I. Direct violet 32
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Overview
Description
C.I. Direct violet 32 is an azo dye, which belongs to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a binding agent. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its vibrant color and ease of application .
Preparation Methods
The synthesis of C.I. Direct violet 32 involves the diazotization of 3,3’-dimethoxybenzidine followed by coupling with 4-hydroxynaphthalene-1-sulfonic acid and 4-aminonaphthalene-1-sulfonic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the dye is precipitated, filtered, and dried for use .
Chemical Reactions Analysis
C.I. Direct violet 32 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the cleavage of the nitrogen-nitrogen double bond.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include simpler aromatic compounds and amines .
Scientific Research Applications
C.I. Direct violet 32 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Utilized in the textile, paper, and leather industries for dyeing purposes
Mechanism of Action
The mechanism of action of C.I. Direct violet 32 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere without the need for additional chemicals. The azo group in the dye is responsible for its vibrant color, as it absorbs light in the visible spectrum .
Comparison with Similar Compounds
C.I. Direct violet 32 can be compared with other direct dyes such as C.I. Direct blue 1 and C.I. Direct orange 25. While all these dyes share a similar azo structure, this compound is unique due to its specific substituents on the aromatic rings, which give it its characteristic violet color. Other similar compounds include C.I. Pigment violet 32, which is used in various industries for its color properties .
Properties
CAS No. |
6428-94-0 |
---|---|
Molecular Formula |
C34H25N5Na2O9S2 |
Molecular Weight |
757.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H27N5O9S2.2Na/c1-47-29-15-19(11-13-25(29)36-38-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)37-39-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,40H,35H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
ZLLGFDUCZGNUHR-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
melting_point |
561 to 572 °F (decomposes) (NTP, 1992) |
physical_description |
C.i. direct violet 32 is a black solid. (NTP, 1992) |
solubility |
1 to 10 mg/mL at 63 °F (NTP, 1992) |
Origin of Product |
United States |
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